molecular formula C18H21N3O4 B2663017 N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1326942-45-3

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2663017
CAS No.: 1326942-45-3
M. Wt: 343.383
InChI Key: MHVJMUBCTDRVGG-UHFFFAOYSA-N
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Description

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic small molecule characterized by a cyclohexyl group substituted with a 3-methyl-1,2,4-oxadiazole ring and a 2,3-dihydro-1,4-benzodioxine carboxamide moiety. This compound was previously cataloged as a research chemical (CAS: 318469-40-8) but has since been discontinued, likely due to strategic prioritization or optimization efforts in drug discovery pipelines . Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for central nervous system (CNS) or anti-infective targets.

Properties

IUPAC Name

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-12-19-17(25-21-12)18(9-5-2-6-10-18)20-16(22)15-11-23-13-7-3-4-8-14(13)24-15/h3-4,7-8,15H,2,5-6,9-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVJMUBCTDRVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H21N3O2
  • Molecular Weight : 343.4 g/mol
  • CAS Number : 1326852-89-4
  • Structure :

    The compound features a complex structure comprising a benzodioxine core linked to an oxadiazole moiety and a cyclohexyl group. This unique arrangement contributes to its biological properties.

The biological activity of this compound is primarily attributed to several mechanisms:

  • Enzyme Inhibition : The oxadiazole ring is known to interact with various enzymes, potentially inhibiting their activity. This interaction may affect metabolic pathways crucial for cellular functions .
  • Induction of Apoptosis : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. This mechanism is vital for its potential application in cancer therapy .
  • Antimicrobial Activity : Similar compounds containing the 1,3,4-oxadiazole structure have demonstrated broad-spectrum antimicrobial effects against bacteria and fungi. The mechanism often involves disrupting cell wall synthesis or inhibiting key metabolic enzymes .

Biological Activity Overview

The following table summarizes the biological activities associated with N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide:

Biological Activity Description References
AntimicrobialExhibits significant antibacterial and antifungal properties against various strains.
AnticancerInduces apoptosis in cancer cell lines via caspase activation; potential use in cancer therapy.
Anti-inflammatoryMay exhibit anti-inflammatory effects through modulation of immune responses.
AnalgesicPotential analgesic properties have been observed in preliminary studies.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to the oxadiazole framework:

  • Antimicrobial Studies : Research has shown that compounds with the 1,3,4-oxadiazole core possess significant antimicrobial activity against Mycobacterium tuberculosis and other pathogens. For instance, derivatives with specific alkyl chains demonstrated MIC values as low as 4 µM against resistant strains .
  • Cancer Cell Line Studies : A study conducted on breast cancer cell lines (MCF-7) indicated that certain analogs of oxadiazole derivatives exhibited potent cytotoxic effects, suggesting their potential as therapeutic agents in oncology .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer activities. For instance, studies have shown that derivatives of 1,3,4-oxadiazoles can induce apoptosis in cancer cells. Specifically, certain synthesized compounds demonstrated cytotoxic effects against glioblastoma cell lines . The mechanism often involves the disruption of DNA integrity and cellular signaling pathways that regulate cell survival.

Antidiabetic Effects

In addition to anticancer properties, oxadiazole derivatives have been investigated for their antidiabetic potential. In vivo studies using models like Drosophila melanogaster revealed that specific compounds could significantly lower glucose levels . This suggests a possible mechanism of action involving the modulation of metabolic pathways relevant to diabetes.

Mechanistic Studies and Molecular Docking

Molecular docking studies have been employed to understand the interaction between N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide and various biological targets. These computational approaches help predict binding affinities and the structural basis for the observed biological activities . For example, docking simulations with protein targets have indicated favorable interactions that may correlate with the compound's efficacy as an anticancer or antidiabetic agent.

Case Study 1: Anticancer Activity

A study focused on a series of synthesized oxadiazole derivatives found that specific modifications led to enhanced cytotoxicity against cancer cell lines. The study utilized both in vitro assays and molecular dynamics simulations to validate the findings . The results indicated that compounds with a similar structure to N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide exhibited promising anticancer properties.

Case Study 2: Antidiabetic Activity

Another research effort evaluated the effects of oxadiazole derivatives on glucose metabolism in diabetic models. The findings suggested that these compounds could serve as potential therapeutic agents for managing diabetes by enhancing insulin sensitivity and reducing blood glucose levels .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent Modifications Molecular Weight Biological Relevance Reference
N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Pyrazine replaces methyl group on oxadiazole 423.42 Enhanced solubility; unexplored activity
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide Isoxazole sulfamoyl group replaces oxadiazole 471.50 Potential antimicrobial activity
Navacaprant (WHO INN) Quinoline-oxadiazole core with piperidine linkage 449.56 CNS-targeted (depression/anxiety)

Key Observations :

  • Isoxazole sulfamoyl analog (): The sulfamoyl group confers acidity (pKa ~10–11), enhancing protein binding but increasing renal clearance risks.
  • Navacaprant (): Incorporates a quinoline-oxadiazole motif, enabling π-π stacking interactions with CNS receptors. Its higher molecular weight (449.56 vs. 365.40 for the parent compound) may limit bioavailability.

Functional Analogs in Therapeutic Development

  • Anti-malarial Astemizole Derivatives (): Analogs such as 1-(cyclohexyl methyl)-N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine retain the 3-methyl-1,2,4-oxadiazole group but replace benzodioxine with benzimidazole. These exhibit multi-stage antiplasmodial activity (IC₅₀: 0.2–1.5 µM), suggesting the oxadiazole moiety is critical for parasitic target engagement.

Q & A

Q. What are the standard synthetic routes for this compound, and how is its structural integrity validated?

  • Methodological Answer : Synthesis typically involves cyclocondensation of precursors like substituted phenylacetimidamides with benzodioxane derivatives under reflux conditions (e.g., ethanol or acetonitrile). Post-reaction purification via column chromatography or recrystallization is standard. Structural validation employs:
  • ¹H NMR : To confirm proton environments (e.g., cyclohexyl, oxadiazole, and benzodioxane moieties).
  • IR Spectroscopy : To identify functional groups (C=O, C=N stretching).
  • Mass Spectrometry (MS) : For molecular weight confirmation.
    Yields are generally moderate (40–60%), with optimization required for scale-up .

Q. What biological activities are associated with this compound?

  • Methodological Answer : The benzodioxane and oxadiazole moieties are linked to:
  • Antihepatotoxic activity : Evaluated via carbon tetrachloride-induced liver damage models in rodents.
  • Antimicrobial activity : Tested against Gram-positive/negative bacteria and fungi using agar diffusion assays.
    Activity correlates with substituent electronegativity and steric effects on the oxadiazole ring .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H NMR : Resolves cyclohexyl chair conformations and benzodioxane ring protons (δ 4.2–4.5 ppm for dioxane methylene).
  • IR : Peaks at 1650–1750 cm⁻¹ confirm carboxamide C=O and oxadiazole C=N bonds.
  • High-Resolution MS : Validates molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Methodological Answer : Apply Design of Experiments (DoE) to screen variables:
  • Catalysts : Use p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation.
  • Solvent polarity : Higher polarity solvents (e.g., DMF) may improve reaction homogeneity.
  • Temperature : Microwave-assisted synthesis reduces reaction time (80–100°C, 30–60 min).
    Monitor intermediates via TLC and optimize workup to isolate pure product .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay validation : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities.
  • Structural analogs : Compare with derivatives (e.g., varying oxadiazole substituents) to isolate SAR trends .

Q. What computational strategies predict target binding or pharmacokinetics?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., CYP450 for hepatoprotection).
  • QSAR models : Correlate logP, polar surface area, and H-bond donors with bioavailability.
  • MD simulations : Assess stability of ligand-protein complexes in physiological conditions .

Q. How to design derivatives for enhanced metabolic stability?

  • Methodological Answer :
  • Modify substituents : Introduce electron-withdrawing groups (e.g., -NO₂) on the oxadiazole ring to reduce oxidative metabolism.
  • Cyclohexyl ring substitution : Fluorination at C-3 improves steric shielding of the carboxamide group.
  • Prodrug strategies : Mask the carboxamide as an ester to enhance membrane permeability .

Methodological Frameworks

Q. How to integrate theoretical frameworks into SAR studies?

  • Methodological Answer : Align experiments with hypotheses derived from:
  • Electronic effects : Hammett constants to predict substituent impact on reactivity.
  • Molecular topology : Use Kier-Hall indices to quantify steric/electronic contributions.
    This ensures systematic variation of structural features and data-driven hypothesis testing .

Q. What are best practices for handling and storage?

  • Methodological Answer :
  • Storage : Under inert atmosphere (Ar/N₂) at –20°C to prevent hydrolysis of the oxadiazole ring.
  • Safety protocols : Use PPE (gloves, goggles) and fume hoods during synthesis.
  • Waste disposal : Neutralize acidic byproducts before disposal .

Q. How to design kinetic studies for degradation pathways?

  • Methodological Answer :
  • Stress testing : Expose the compound to heat (40–60°C), UV light, and humidity (75% RH).
  • Sampling : Collect aliquots at intervals (0, 7, 14 days) for HPLC analysis.
  • Degradation products : Identify via LC-MS and propose mechanisms (e.g., oxadiazole ring cleavage) .

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